molecular formula C24H50N4O4 B2435914 8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane CAS No. 216504-14-2

8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane

Cat. No.: B2435914
CAS No.: 216504-14-2
M. Wt: 458.688
InChI Key: IEYOODPJPHFNJH-UHFFFAOYSA-N
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Description

8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane is a chemical compound with a molecular weight of 458.7 g/mol and a purity of at least 95% . This compound is a derivative of tetraazaoctadecane and is known for its unique chemical properties, making it a valuable tool in various scientific and industrial applications.

Preparation Methods

The synthesis of 8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane involves the protection of the amine groups with tert-butyloxycarbonyl (Boc) groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane involves its ability to interact with various molecular targets. The Boc-protected amines can be deprotected to yield free amine groups, which can then participate in various biochemical pathways. The compound’s unique structure allows it to modulate protein-protein interactions and other molecular processes .

Comparison with Similar Compounds

8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the ability to form complex molecular architectures, making it a versatile tool in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-(6-aminohexyl)-N-[2-[6-aminohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4O4/c1-23(2,3)31-21(29)27(17-13-9-7-11-15-25)19-20-28(18-14-10-8-12-16-26)22(30)32-24(4,5)6/h7-20,25-26H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYOODPJPHFNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCCCN)CCN(CCCCCCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of anhydrous hydrazine (1 ml) was added to a stirred mixture of anhydrous ethanol (30 ml) and methylene chloride (20 ml) containing N,N′-bis(t-butyloxycarbonyl)-N,N′-bis(6-phthalimidohexyl)-1,2-diaminoethane (2.8 g; example 9). The reaction was continued overnight and the precipitated phthalazinedione by-product was removed by filtration. The filtrate on concentration at reduced pressure gave the title compound (1.5 g) as an oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N,N′-bis(t-butyloxycarbonyl)-N,N′-bis(6-phthalimidohexyl)-1,2-diaminoethane
Quantity
2.8 g
Type
reactant
Reaction Step Two

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